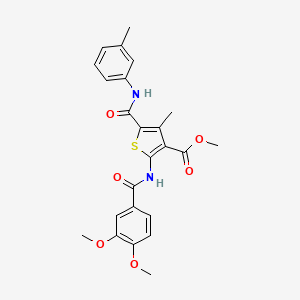

Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Description

Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its complex structure, which includes multiple functional groups such as amides, esters, and aromatic rings.

Properties

Molecular Formula |

C24H24N2O6S |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

methyl 2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |

InChI |

InChI=1S/C24H24N2O6S/c1-13-7-6-8-16(11-13)25-22(28)20-14(2)19(24(29)32-5)23(33-20)26-21(27)15-9-10-17(30-3)18(12-15)31-4/h6-12H,1-5H3,(H,25,28)(H,26,27) |

InChI Key |

ZIZAOROGIGCFCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzamides, methyl esters, and thiophene derivatives. Common synthetic routes may involve:

Amidation: Reacting 3,4-dimethoxybenzoic acid with an amine to form the corresponding benzamide.

Esterification: Converting carboxylic acids to methyl esters using methanol and an acid catalyst.

Coupling Reactions: Using coupling agents like EDCI or DCC to link the benzamide and thiophene moieties.

Carbamoylation: Introducing the m-tolylcarbamoyl group through a reaction with isocyanates.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include optimizing reaction conditions (temperature, pressure, solvents) to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The aromatic rings and thiophene moiety can be oxidized under strong oxidizing conditions.

Reduction: The amide and ester groups can be reduced to amines and alcohols, respectively.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and thiophene moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines and alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.

Biology: Potential use in biochemical assays and as a probe for studying biological pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(3,4-dimethoxybenzamido)-4-methylthiophene-3-carboxylate: Lacks the m-tolylcarbamoyl group.

Methyl 2-(3,4-dimethoxybenzamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate: Different substitution pattern on the thiophene ring.

Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate: Phenyl group instead of m-tolyl group.

Uniqueness

The uniqueness of Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate lies in its specific combination of functional groups and substitution pattern, which can impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₆H₁₈N₄O₅S. Its structural characteristics include a thiophene ring and various functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thiophene derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

Antimicrobial Properties

Thiophene derivatives are also known for their antimicrobial activity. Studies have demonstrated that they can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism includes interference with bacterial cell wall synthesis and disruption of membrane integrity.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, its structural analogs have been identified as potent inhibitors of tyrosinase, an enzyme critical for melanin production. This property suggests potential applications in treating hyperpigmentation disorders.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiophene derivatives and evaluated their anticancer activity against various cancer cell lines. Results indicated that this compound exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects .

Study 2: Antimicrobial Activity

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting strong potential for development as an antimicrobial agent .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways.

- Cellular Signaling : It modulates signaling pathways related to cell survival and proliferation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to disruption and cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.